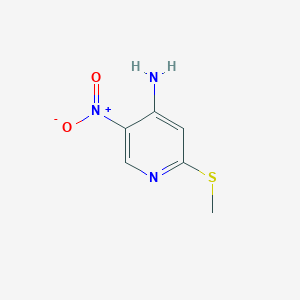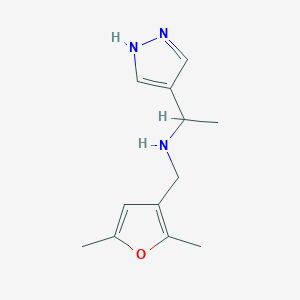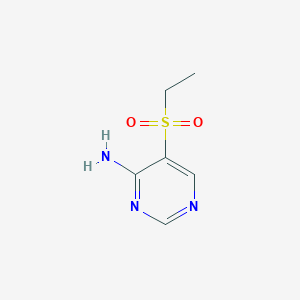![molecular formula C9H13BrN2S B11787927 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine](/img/structure/B11787927.png)
2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine is a chemical compound that belongs to the class of thienopyridines This compound is characterized by the presence of a bromine atom and an ethanamine group attached to a dihydrothieno[3,2-c]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine typically involves the bromination of a precursor thienopyridine compound followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the thienopyridine ring. The reaction is usually carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The ethanamine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thienopyridine derivatives, while coupling reactions can produce more complex structures with extended conjugation.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
- tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Uniqueness
2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine is unique due to the presence of both a bromine atom and an ethanamine group, which confer distinct chemical and biological properties
This detailed article provides an overview of the compound this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13BrN2S |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
2-(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine |
InChI |
InChI=1S/C9H13BrN2S/c10-9-5-7-6-12(4-2-11)3-1-8(7)13-9/h5H,1-4,6,11H2 |
Clave InChI |
PGISXMKSPVGKSB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1SC(=C2)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)




![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)

![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)

![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
